N-cyclooctyl-2-(4-methylphenyl)acetamide
Description
However, extensive data exists for structurally related N-arylacetamide derivatives, such as 2-azido-N-(4-methylphenyl)acetamide (). These compounds share a common acetamide backbone substituted with aromatic or functional groups, making them valuable intermediates in medicinal chemistry and organic synthesis. For example, 2-azido-N-(4-methylphenyl)acetamide (C₉H₁₀N₄O) features an azido group (-N₃) at the α-position of the acetamide, enabling its use in click chemistry and heterocycle synthesis (). The absence of cyclooctyl-substituted analogs in the evidence suggests a gap in current literature, but comparisons can be drawn to other N-arylacetamides with varying substituents.
Properties
IUPAC Name |
N-cyclooctyl-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-14-9-11-15(12-10-14)13-17(19)18-16-7-5-3-2-4-6-8-16/h9-12,16H,2-8,13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYCRDZTXLQNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Azido vs. Chloro Substituents : The azido group in 2-azido-N-(4-methylphenyl)acetamide enables cycloaddition reactions (e.g., with alkynes to form triazoles), while the chloro substituent in 2-chloro-N-(4-fluorophenyl)acetamide facilitates nucleophilic substitutions ().
- Electron-Withdrawing Groups: Nitro (-NO₂) and sulfonyl (-SO₂CH₃) groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhance electrophilicity, aiding in heterocyclic synthesis ().
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data for Selected Acetamides
Key Observations :
- Azido Derivative : The asymmetric unit contains three independent molecules with varied azido group orientations (N–N–C–C torsion angles: 173.9°, 102.7°, and 173.6°) (). Hydrogen bonding via N–H···O forms zigzag chains, stabilizing the crystal lattice .
- Chloro-Nitro Derivative : Intermolecular C–H···O and centrosymmetric head-to-tail interactions dominate packing, influencing material properties ().
Key Observations :
- Nitro-Furan Derivatives: Compounds like NFTA exhibit organ-specific carcinogenicity, highlighting the role of nitro groups in bioactivation ().
- Chloro-Substituted Analogs : Derivatives such as N-(3-chloro-4-hydroxyphenyl)acetamide are photodegradants of pharmaceuticals, emphasizing stability concerns ().
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